4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a chemical compound with the following properties:
- Molecular Formula : C18H27N3O3S
- Molecular Weight : 365.49 g/mol
Molecular Structure Analysis
The molecular structure of 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide consists of a diazepane ring (cyclobutyl-substituted) attached to a benzenesulfonamide group. The carbonyl group is part of the diazepane ring.
Chemical Reactions Analysis
The chemical reactivity and reactions of this compound would depend on its functional groups. Unfortunately, specific reactions are not provided in the search results.
Physical And Chemical Properties Analysis
- Melting Point : Not available
- Boiling Point : Not available
- Density : Not available
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds closely related to "4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide" has primarily focused on their synthesis and structural properties. For example, studies have detailed the synthesis of complex molecules involving sulfonamide groups and cycloalkanes, highlighting methodologies for constructing such compounds with specific functional groups that might include or relate to the structure of interest. These processes often involve intricate reaction steps, including cyclodimerization, ozonation, and transannular cyclizations, to achieve desired molecular frameworks (Dave et al., 1996).
Catalytic and Reactivity Studies
Further research has explored the reactivity and catalytic applications of molecules featuring benzenesulfonamide or related structures, such as the use of sulfonamide-substituted compounds in catalysis. For instance, studies on iron phthalocyanine substituted with tert-butylbenzenesulfonamide have demonstrated its potential as an oxidation catalyst, showing remarkable stability under oxidative conditions and efficiency in the oxidation of olefins (Işci et al., 2014).
Application in Organic Synthesis
Compounds structurally similar to "4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide" have been utilized in the synthesis of various organic molecules, highlighting the versatility of such structures in facilitating complex synthetic transformations. These applications range from the generation of novel ring systems to the development of methodologies for preparing biologically active molecules, demonstrating the significant role that these compounds play in advancing synthetic organic chemistry (Pippel et al., 2010).
Safety And Hazards
Safety information and hazards associated with this compound are not provided in the search results. Researchers handling this compound should consult relevant safety data sheets and follow proper laboratory protocols.
Future Directions
Future research could focus on:
- Elucidating the biological activity and potential therapeutic applications.
- Investigating its interactions with other molecules.
- Assessing its stability and solubility.
properties
IUPAC Name |
4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-19(2)25(23,24)17-9-7-15(8-10-17)18(22)21-12-4-11-20(13-14-21)16-5-3-6-16/h7-10,16H,3-6,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZALOXRIYOINBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide |
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